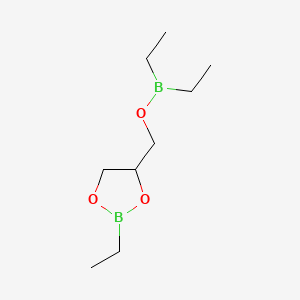
(2-Ethyl-1,3,2-dioxaborolan-4-yl)methyl diethylborinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethyl-1,3,2-dioxaborolan-4-yl)methyl diethylborinate is an organoboron compound with the molecular formula C₉H₂₀B₂O₃. It is characterized by the presence of a boron atom within a dioxaborolane ring, which is a five-membered ring containing two oxygen atoms and one boron atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-1,3,2-dioxaborolan-4-yl)methyl diethylborinate typically involves the reaction of boronic acids or boronates with diethylborinic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is usually catalyzed by a base such as triethylamine or pyridine to facilitate the formation of the boron-oxygen bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. The product is typically purified by distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Ethyl-1,3,2-dioxaborolan-4-yl)methyl diethylborinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron-containing groups to borohydrides.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Ethyl-1,3,2-dioxaborolan-4-yl)methyl diethylborinate is used as a reagent in Suzuki-Miyaura coupling reactions, which are widely employed for the formation of carbon-carbon bonds. This compound’s stability and reactivity make it a valuable tool for synthesizing complex organic molecules.
Biology and Medicine
In biological and medical research, boron-containing compounds are investigated for their potential use in boron neutron capture therapy (BNCT), a type of cancer treatment. The unique properties of boron allow for targeted delivery of therapeutic agents to cancer cells, minimizing damage to healthy tissues.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable bonds with various elements makes it a versatile building block for creating new materials with desirable properties.
Wirkmechanismus
The mechanism of action of (2-Ethyl-1,3,2-dioxaborolan-4-yl)methyl diethylborinate involves the interaction of the boron atom with nucleophiles or electrophiles. The boron atom’s empty p-orbital allows it to act as a Lewis acid, accepting electron pairs from nucleophiles. This interaction facilitates various chemical transformations, including the formation of carbon-boron bonds in Suzuki-Miyaura coupling reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Ethyl-1,3,2-dioxaborolan-4-yl)methyl diethylborinate
- Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
- 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate)
Uniqueness
This compound stands out due to its specific structural arrangement, which imparts unique reactivity and stability. The presence of both diethylborinate and dioxaborolane groups allows for diverse chemical transformations, making it a versatile reagent in various applications.
Eigenschaften
CAS-Nummer |
58163-56-7 |
|---|---|
Molekularformel |
C9H20B2O3 |
Molekulargewicht |
197.9 g/mol |
IUPAC-Name |
diethyl-[(2-ethyl-1,3,2-dioxaborolan-4-yl)methoxy]borane |
InChI |
InChI=1S/C9H20B2O3/c1-4-10(5-2)12-7-9-8-13-11(6-3)14-9/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
BJKWUUGQERJMCC-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCC(O1)COB(CC)CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















